N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide
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Overview
Description
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide is a complex organic compound with the molecular formula C33H35NO6 and a molecular weight of 541.63 g/mol . This compound is known for its applications in neurology research, particularly in the study of pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzeneacetic acid with 3,4-bis(phenylmethoxy)phenethylamine under specific reaction conditions . The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in dimethylformamide (DMF) followed by the addition of alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide involves its interaction with adrenergic receptors in the nervous system . The compound modulates neurotransmitter release, which can influence various neurological pathways associated with pain, mood, and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzamide: Similar structure but with a benzamide group instead of benzeneacetamide.
2-[3,4-Bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide: Contains a hydroxy and methoxy group on the phenyl ring.
Uniqueness
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide is unique due to its specific combination of methoxy and phenylmethoxy groups, which contribute to its distinct pharmacological profile and its potential therapeutic applications in neurology .
Properties
Molecular Formula |
C33H35NO6 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
N-[2-[3,4-bis(phenylmethoxy)phenyl]ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C33H35NO6/c1-36-30-19-27(20-31(37-2)33(30)38-3)21-32(35)34-17-16-24-14-15-28(39-22-25-10-6-4-7-11-25)29(18-24)40-23-26-12-8-5-9-13-26/h4-15,18-20H,16-17,21-23H2,1-3H3,(H,34,35) |
InChI Key |
NVULNWOFBVLUQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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